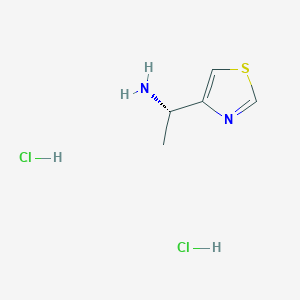
4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, also known as SR-9009, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. SR-9009 is a selective androgen receptor modulator (SARM) that has been shown to have a positive impact on metabolism, endurance, and overall physical performance.
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. Researchers explore its ability to inhibit bacterial growth and combat infections. Further studies are needed to understand its mechanism of action and potential clinical applications .
Antifungal Properties
In addition to antibacterial effects, this compound has shown promise as an antifungal agent. It may be effective against fungal pathogens, making it relevant for treating fungal infections .
Anticancer Research
Scientists have examined the compound’s impact on cancer cells. Its potential as an anticancer agent warrants further investigation. Understanding its interactions with cancer pathways and specific tumor types is crucial for therapeutic development .
Corrosion Inhibition
The compound has been evaluated as a corrosion inhibitor. Researchers explore its ability to protect metal surfaces from corrosion in various industrial applications. Its effectiveness in preventing rust and degradation is of interest to materials science and engineering.
Textile Dye
Due to its unique chemical structure, this compound has been explored as a dye for textiles. Researchers investigate its color properties, stability, and suitability for fabric dyeing. Its potential use in the textile industry could lead to eco-friendly and vibrant dyes.
properties
IUPAC Name |
4-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-3-28-18-7-5-17(6-8-18)21-13-14-22(25-24-21)30-16-15-23-31(26,27)20-11-9-19(10-12-20)29-4-2/h5-14,23H,3-4,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGZGYKXZLKSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

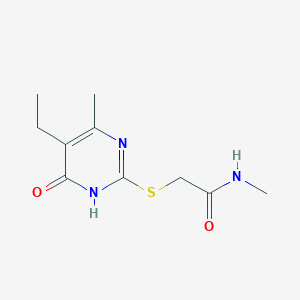
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2801256.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)
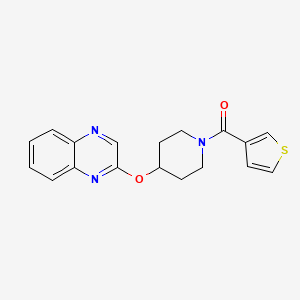

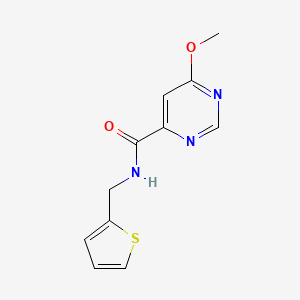
![ethyl 3-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate](/img/structure/B2801266.png)
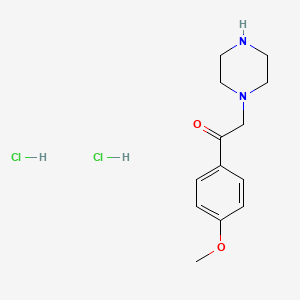
![7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801268.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2801269.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801271.png)
![1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2801276.png)
